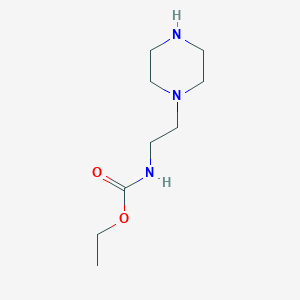

Ethyl 2-(piperazin-1-yl)ethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-piperazin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-2-14-9(13)11-5-8-12-6-3-10-4-7-12/h10H,2-8H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSMKJOJOZCLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517054 | |

| Record name | Ethyl [2-(piperazin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85608-09-9 | |

| Record name | Carbamic acid, [2-(1-piperazinyl)ethyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85608-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [2-(piperazin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 Piperazin 1 Yl Ethylcarbamate and Its Analogues

Synthetic Routes for Ethyl 2-(piperazin-1-yl)ethylcarbamate Precursors and Related Compounds

The synthesis of this compound typically commences with the preparation of a suitable precursor, which can then be elaborated into the final product and its analogues. A key intermediate in many synthetic strategies is a mono-protected piperazine (B1678402) derivative, which allows for selective functionalization of the free secondary amine.

Synthesis of tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate (Key Intermediate)

A common and versatile precursor for the synthesis of various piperazine derivatives is tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate. This intermediate possesses a Boc-protected primary amine and a free secondary amine on the piperazine ring, enabling a wide range of subsequent chemical modifications.

The synthesis of tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate can be achieved through the reaction of 1-(2-aminoethyl)piperazine (B7761512) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. The use of a base is generally not required as the starting amine is sufficiently nucleophilic to react with the Boc anhydride.

A general procedure involves dissolving 1-(2-aminoethyl)piperazine in the chosen solvent, followed by the slow addition of a solution of Boc₂O in the same solvent. The reaction mixture is then stirred at ambient temperature for a period of several hours to ensure complete reaction.

| Reactants | Reagents/Solvents | Temperature | Reaction Time |

| 1-(2-Aminoethyl)piperazine | Di-tert-butyl dicarbonate, Dichloromethane | Room Temperature | 12-24 hours |

This table presents a general overview of the reaction conditions for the synthesis of tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate.

Following the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by several methods to achieve high purity and optimize the yield. One common technique is column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane as the eluent.

Alternatively, an acid-base extraction can be employed. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to remove any unreacted 1-(2-aminoethyl)piperazine. The organic layer, containing the desired product, is then washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated to afford the purified tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate. Yields for this reaction are generally good, often exceeding 80%.

The structure of the synthesized tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate is confirmed using spectroscopic and chromatographic techniques. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to assess the purity of the final product. A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate in deuterated chloroform (B151607) (CDCl₃) would be expected to show characteristic signals for the tert-butyl group as a singlet around 1.44 ppm, and multiplets for the methylene (B1212753) protons of the ethyl chain and the piperazine ring.

| Technique | Expected Observations |

| TLC | A single spot with an Rf value dependent on the eluent system (e.g., DCM/MeOH). |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.0 (br s, 1H, NH), 3.25 (q, J = 6.0 Hz, 2H), 2.90 (t, J = 5.0 Hz, 4H), 2.45 (t, J = 6.0 Hz, 2H), 2.40 (t, J = 5.0 Hz, 4H), 1.44 (s, 9H). |

This table provides representative spectroscopic and chromatographic data for the characterization of tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate.

General Approaches for N-Alkylation and Acylation of Piperazine Moieties

The secondary amine of the piperazine ring in intermediates like tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate is a versatile handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions. guidechem.com

N-Alkylation can be achieved through several methods:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., chlorides, bromides, or iodides) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). The addition of sodium or potassium iodide can enhance the reaction rate by in situ formation of the more reactive alkyl iodide. guidechem.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is particularly useful for introducing a variety of alkyl groups under mild conditions. guidechem.comnih.gov

N-Acylation is readily accomplished by reacting the piperazine nitrogen with acylating agents:

Acyl Halides: Reaction with acyl chlorides or bromides in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrogen halide byproduct.

Acid Anhydrides: Reaction with acid anhydrides, which can sometimes be performed without an additional base if the starting amine is sufficiently nucleophilic.

Carboxylic Acids: Coupling with carboxylic acids using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

| Reaction Type | Reagents | General Conditions |

| N-Alkylation (Nucleophilic Substitution) | Alkyl halide, Base (e.g., K₂CO₃) | Acetonitrile or DMF, elevated temperature |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., STAB) | Dichloromethane or THF, room temperature |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | Dichloromethane, 0 °C to room temperature |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC/HOBt) | DMF or Dichloromethane, room temperature |

This interactive table summarizes common methods for the N-alkylation and N-acylation of piperazine derivatives.

Synthesis of Diverse Carbamate (B1207046) Derivatives Incorporating Piperazine

The synthesis of this compound can be approached by reacting N-(2-aminoethyl)piperazine with ethyl chloroformate in the presence of a base. researchgate.net This reaction introduces the ethyl carbamate group onto the primary amine of the side chain.

Furthermore, the versatile piperazine scaffold allows for the synthesis of a wide range of other carbamate derivatives. Starting from a mono-protected piperazine, the free secondary amine can be reacted with various chloroformates (e.g., phenyl chloroformate, benzyl (B1604629) chloroformate) to introduce different carbamate functionalities at the N4 position. Alternatively, the Boc-protected intermediate, tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate, can be deprotected to reveal the primary amine, which can then be reacted with a variety of isocyanates or chloroformates to generate diverse urea (B33335) and carbamate derivatives, respectively.

Recent research has also explored the synthesis of carbamate derivatives bearing a 2-furoyl-1-piperazine moiety, highlighting the therapeutic potential of such compounds. bdmaee.netresearchgate.net These syntheses often involve a multi-step sequence, starting with the acylation of piperazine followed by further functionalization to introduce the carbamate group.

| Starting Material | Reagent | Product Type | Reference |

| N-(2-Aminoethyl)piperazine | Ethyl chloroformate | Ethyl carbamate derivative | researchgate.net |

| 1-(2-Furoyl)piperazine | Phenyl 3-isocyanatopropylcarbamate | Furoyl-piperazine carbamate | researchgate.net |

| Boc-piperazine | Substituted benzyl bromides, then deprotection and carbamoylation | N-arylalkyl piperazine carbamates | google.com |

This interactive table showcases examples of the synthesis of diverse carbamate derivatives incorporating the piperazine moiety.

Condensation Reactions in Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of piperazine derivatives, allowing for the construction of complex molecules from simpler precursors. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are versatile for modifying the piperazine core. A common strategy involves the reaction between the nitrogen atoms of the piperazine ring and various carbonyl-containing compounds. For instance, a broad range of piperazine derivatives can be synthesized through the condensation of appropriate carbonyl and amine partners, a method facilitated by organic photoredox catalysis which allows for direct substrate oxidation followed by a radical cyclization. organic-chemistry.org

Another application of condensation reactions is in the acylation of the piperazine nitrogen. The reaction of N-ethyl-piperazine with oleanonic or ursonic acid chlorides leads to the formation of amide derivatives, demonstrating how a piperazine moiety can be linked to complex natural product scaffolds. nih.gov Similarly, the synthesis of 1,4-disubstituted piperazines can be achieved through various condensation strategies, highlighting the utility of this reaction class in creating a diverse library of compounds. researchgate.net The nitrosation of piperazine to form N,N-dinitrosopiperazine is another example of a condensation process where piperazine reacts with a nitrosating agent. researchgate.net Furthermore, heterocyclic systems can be built onto the piperazine framework through condensation; for example, reacting a piperazinyl benzonitrile (B105546) with 2-aminoethane-1-thiol hydrochloride under basic conditions yields a 2-(piperazinylphenyl)-4,5-dihydrothiazole derivative. nih.gov These examples underscore the broad applicability of condensation reactions in the derivatization of the piperazine scaffold.

Incorporation of Heterocyclic and Aryl Moieties

The introduction of heterocyclic and aryl groups onto the piperazine scaffold is a critical strategy for developing derivatives with specific pharmacological profiles. A primary method for this is N-arylation, where an aryl group is attached to one of the piperazine nitrogens. Modern synthetic techniques such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are frequently employed for this purpose. nih.gov The synthesis of the drug Avapritinib, for instance, involves two sequential SNAr reactions to attach two different aza-heterocyclic aryl groups to the piperazine nitrogens. nih.gov

Research into dopamine (B1211576) D3 receptor ligands has shown that various heterocyclic moieties, particularly substituted indoles, can be incorporated onto the piperazine ring. nih.gov These substitutions can be achieved by connecting the heterocyclic ring to the piperazine nitrogen through linkers, such as an amide or a methylene group, which influences the compound's affinity and selectivity for the receptor. nih.gov The synthesis of arylpiperazine serotonergic and dopaminergic ligands has also been accomplished by reacting various pre-synthesized arylpiperazines with chloroalkyl derivatives of other heterocyclic systems. nih.gov

The versatility of this approach allows for the combination of piperazine with a wide array of other cyclic systems. For example, combining a quinazoline (B50416) moiety with a piperazine fragment has been shown to enhance the biological characteristics of the resulting compound. researchgate.net Other synthetic explorations include the creation of α-heteroarylated piperazines and N-arylpiperazines that contain a 4,5-dihydrothiazole ring, further expanding the chemical diversity of this compound class. nih.govmdpi.com

| Synthetic Method | Moieties Incorporated | Example Application/Product |

| Nucleophilic Aromatic Substitution (SNAr) | Aza-heterocyclic aryl groups | Synthesis of Avapritinib nih.gov |

| Buchwald-Hartwig Amination | Aryl groups | General synthesis of arylpiperazines nih.gov |

| Alkylation with Chloroalkyl Derivatives | Arylpiperazines | Synthesis of serotonergic/dopaminergic ligands nih.gov |

| Condensation Reaction | Dihydrothiazole | Synthesis of 2-(piperazinylphenyl)-4,5-dihydrothiazole nih.gov |

| Linker-mediated attachment | Indole rings | Development of Dopamine D3 receptor ligands nih.gov |

Targeted Chemical Modifications and Structural Diversification Strategies

Introduction of Varied Substituents on the Piperazine Ring for Modified Activities

The piperazine ring serves as a versatile scaffold in medicinal chemistry, and the introduction of substituents at its nitrogen or carbon atoms is a key strategy for modulating biological activity. mdpi.comrsc.orgnih.gov Analysis of approved drugs reveals that substitution predominantly occurs at the N1 and N4 positions, which significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. mdpi.comrsc.org The nitrogen atoms can act as basic amines or sites for introducing hydrogen bond acceptors and hydrophobic groups, thereby improving water solubility and bioavailability. nih.gov

Modifications at the N-aryl position of arylpiperazine derivatives can have a profound impact on receptor binding. For example, substituting the aromatic ring with electron-donating or electron-withdrawing groups can alter the compound's affinity and selectivity for its biological target. researchgate.net In the development of dopamine D3 receptor ligands, N-substitution of the piperazine ring with various substituted indoles was found to be well-tolerated, with the nature of the substituent directly impacting receptor affinity. nih.gov Interestingly, these modifications also alter the basicity of the piperazine nitrogen, which can affect its interaction with target receptors. nih.gov

The introduction of a piperazine moiety into natural product derivatives has led to significant enhancements in bioactivity. Structure-activity relationship (SAR) studies on various compounds have demonstrated that piperazine-substituted derivatives often exhibit superior potency compared to analogues with other amine groups like morpholine (B109124) or pyrrolidine (B122466). nih.gov For example, in a series of ursolic acid derivatives, the incorporation of a 4-fluorobenzyl and a piperazine moiety were identified as crucial for their anticancer effects. nih.gov

| Substituent Type | Position on Piperazine Ring | Observed Effect on Activity | Reference |

| Substituted Indole Rings | N-atom | Modulated affinity and selectivity for Dopamine D3 receptor | nih.gov |

| 4-Fluorobenzyl | N-atom | Crucial for antitumor activity in ursolic acid derivatives | nih.gov |

| Methylpiperazine | N-atom | Higher antiproliferative potency against HepG2 cells | nih.gov |

| Electron-donating/withdrawing groups | On N-Aryl ring | Influences receptor binding affinity and selectivity | researchgate.net |

Modifications of the Carbamate Linker for Functional Alterations

The carbamate linker in molecules like this compound is not merely a passive connector but an active component whose modification can lead to significant functional alterations. The chemical nature of the carbamate and its adjoining groups can be tuned to control the molecule's stability, selectivity, and mechanism of action. nih.gov For instance, in the context of endocannabinoid hydrolase inhibitors, piperazine carbamates serve as a key scaffold. nih.gov Structural modifications to the portion of the molecule distal to the piperazine ring, on the other side of the carbamate group, can be used to fine-tune the inhibitory activity, yielding compounds that are either highly selective for one enzyme (MAGL) or act as dual inhibitors of multiple enzymes (MAGL and FAAH). nih.gov

Stereochemical Considerations in Derivative Synthesis and Separation

Stereochemistry plays a pivotal role in the biological activity of piperazine derivatives, making its control during synthesis and the separation of stereoisomers critical aspects of drug discovery. rsc.org The development of asymmetric synthesis methods is essential, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological profiles. rsc.org

Several strategies have been developed for the stereoselective synthesis of carbon-substituted piperazines. rsc.org One such method is a highly diastereoselective intramolecular hydroamination reaction, which serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org Another approach allows for the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. rsc.org The substituents themselves can influence the stereochemistry of the piperazine ring, forcing it to adopt specific conformations, such as a twist-boat instead of the more common chair conformation, due to allylic strain. rsc.org The stereochemistry of nitrosated piperazines has also been studied, revealing the existence of distinct cis and trans conformers in both chair and boat forms, which can be identified using NMR spectroscopy. researchgate.net

Once synthesized, the separation of chiral derivatives is paramount. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as Chiralpak IC columns, has been successfully employed for the chromatographic separation of piperazine-related compounds. jocpr.com Capillary electrophoresis (CE) is another powerful technique for chiral resolution. Optimized CE methods using chiral selectors like sulfated β-cyclodextrin or hydroxypropyl-β-cyclodextrin have been developed for the effective separation of enantiomers of various piperazine derivatives, including designer drugs and H1-antihistamines. astm.orgojp.govnih.govresearchgate.net

| Aspect | Method/Strategy | Description | Reference |

| Synthesis | Diastereoselective Intramolecular Hydroamination | Modular synthesis of 2,6-disubstituted piperazines. | rsc.org |

| Synthesis | Asymmetric Cyclization | Formation of cis-2,6-disubstituted N-aryl piperazines. | rsc.org |

| Separation | Chiral HPLC | Use of chiral columns (e.g., Chiralpak IC) to resolve enantiomers. | jocpr.com |

| Separation | Chiral Capillary Electrophoresis (CE) | Use of cyclodextrin-based chiral selectors to separate cationic piperazine derivatives. | astm.orgnih.govresearchgate.net |

| Characterization | NMR Spectroscopy | Identification of cis and trans conformers of N,N-dinitrosopiperazine. | researchgate.net |

Advanced Analytical and Characterization Techniques for Synthesized Derivatives

A suite of advanced analytical and characterization techniques is essential for the structural elucidation, purity assessment, and analysis of synthesized this compound derivatives. The complexity of these molecules, including the potential for regioisomers and stereoisomers, necessitates the use of multiple complementary methods. auburn.edu

Chromatographic techniques form the backbone of separation and quantification. High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (HPLC-DAD), is a standard method for the quantitative analysis of piperazine derivatives. researchgate.netresearchgate.net For trace analysis of piperazine, which lacks a strong chromophore, a chemical derivatization approach can be used. jocpr.comresearchgate.net Reaction with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) forms a stable, UV-active derivative, enabling detection at low levels with standard HPLC-UV instrumentation. jocpr.comresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for the qualitative identification of these compounds and their metabolites. auburn.eduresearchgate.net

Spectroscopic methods are indispensable for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is routinely used to determine the precise chemical structure of synthesized derivatives. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition of a new compound. nih.govnih.gov Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present in the molecule. nih.gov For definitive three-dimensional structural information, single-crystal X-ray crystallography is the gold standard, capable of determining the exact conformation and stereochemistry of a molecule in its crystalline state. iucr.orgiucr.orgresearchgate.net Finally, for chiral compounds, specialized techniques like capillary electrophoresis (CE) with chiral selectors are employed to separate and quantify individual enantiomers. astm.orgojp.govnih.gov

| Technique | Abbreviation | Primary Application |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of derivatives. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification of derivatives and their metabolites. auburn.edu |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural elucidation (¹H, ¹³C). nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination and formula confirmation. nih.gov |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups. nih.gov |

| Single-Crystal X-Ray Crystallography | - | Determination of 3D molecular structure and conformation. iucr.orgiucr.org |

| Capillary Electrophoresis | CE | Separation of chiral enantiomers. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, the ethyl group of the carbamate moiety typically displays a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂). The protons of the piperazine ring and the ethylenediamine (B42938) bridge exhibit characteristic multiplets. For example, in a related compound, ethyl N-piperazinecarboxylate, the protons on the carbon adjacent to the nitrogen within the piperazine ring appear as a triplet at approximately 3.44 ppm, while the ethyl group's quartet and triplet are observed around 4.13 ppm and 1.26 ppm, respectively. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is typically found in the downfield region of the spectrum. The carbons of the ethyl group and the piperazine ring resonate at characteristic chemical shifts. For example, in 1-ethylpiperazine, the piperazine ring carbons appear at approximately 54 and 46 ppm, while the ethyl group carbons are observed at around 52 and 12 ppm. chemicalbook.com For ethyl N-ethylcarbamate, the carbonyl carbon appears at a specific chemical shift, with the carbons of the two ethyl groups showing distinct signals. chemicalbook.com

Interactive ¹H NMR Data for Ethyl Carbamate Analogues

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| Ethyl carbamate | - | (A) Purified by column chromatography |

| Ethyl carbamate | - | (B) Synthesized using PS-DBU, filtered, and solvent evaporated |

Mass Spectrometry (MS, LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is frequently used to confirm the molecular weight of this compound and its analogues. bldpharm.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight is 201.27 g/mol . bldpharm.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For piperazine derivatives, characteristic fragments are often observed. For example, the mass spectra of trifluoroacetyl derivatives of some piperazine compounds show a major fragment ion corresponding to the ring-substituted benzyl cation. researchgate.net The analysis of these fragments helps to confirm the structure of the parent molecule. For instance, ethyl carbamate has been quantitatively analyzed in various samples using gas chromatography-mass spectrometry (GC-MS), demonstrating the technique's sensitivity and utility. nottingham.ac.uk

Key Mass Spectrometry Data for Related Piperazine Compounds

| Compound | Technique | Key Findings |

| Ethyl carbamate | GC-MS | Quantitative analysis with a limit of detection at 0.7 ng/g. nottingham.ac.uk |

| Trifluoroacetyl derivatives of piperazine compounds | EI-MS | Major fragment ion at m/z 135 corresponding to the benzyl cation. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C=O, and C-N bonds.

The N-H stretching vibration of the secondary amine in the piperazine ring and the carbamate group typically appears in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the carbamate group is a strong, sharp band usually found around 1700 cm⁻¹. The C-N stretching vibrations of the amine and carbamate groups will also be present in the fingerprint region of the spectrum. For a similar compound, ethyl N-ethylcarbamate, the IR spectrum shows these characteristic peaks, confirming the presence of the carbamate functional group. chemicalbook.com

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and its analogues. bldpharm.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A sharp, symmetrical peak for the target compound in the chromatogram indicates high purity. The presence of additional peaks suggests the presence of impurities, which can be quantified by their peak areas relative to the main peak. For some analogues, such as tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate, a purity of ≥ 95% is often specified as determined by HPLC. tenovapharma.com For chiral analogues, specialized chiral stationary phases can be used in HPLC to separate enantiomers and determine the enantiomeric excess (ee).

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product. libretexts.org

The progress of the synthesis of this compound can be monitored by observing the appearance of a new spot corresponding to the product and the disappearance of the spots corresponding to the starting materials. libretexts.org The relative retention factors (Rf values) of the spots provide an indication of the polarity of the compounds. The completion of the reaction is typically indicated by the complete disappearance of the limiting reactant's spot. libretexts.org

Structure Activity Relationship Sar Studies of Ethyl 2 Piperazin 1 Yl Ethylcarbamate and Its Derivatives

Elucidation of Key Pharmacophoric Elements within the Chemical Scaffold

The chemical scaffold of ethyl 2-(piperazin-1-yl)ethylcarbamate is built upon several key pharmacophoric elements that are fundamental to its biological interactions. These include the piperazine (B1678402) ring, the ethyl linker, and the carbamate (B1207046) moiety.

The piperazine ring is a privileged scaffold in medicinal chemistry, largely due to its unique structural and physicochemical properties. nih.govmdpi.com It is a six-membered ring containing two nitrogen atoms at opposite positions, which provides a basic and hydrophilic group to optimize pharmacokinetic properties. nih.govresearchgate.net These nitrogen atoms can act as hydrogen bond acceptors and donors, enhancing water solubility and facilitating binding with biological targets. nih.govresearchgate.net The piperazine core allows for the strategic placement of pharmacophoric groups in a specific 3D orientation, influencing interaction with target macromolecules. nih.govresearchgate.net

The flexible aliphatic chain , in this case, an ethyl group, connects the piperazine ring to the carbamate moiety. mdpi.com The length and flexibility of this linker are often critical, as they determine the spatial relationship between the two other key pharmacophoric groups, allowing them to adopt an optimal conformation for binding to a receptor or enzyme active site. mdpi.com

The carbamate moiety is another significant feature, increasingly utilized in drug design for its chemical stability and ability to participate in hydrogen bonding. nih.govresearchgate.net Structurally resembling an amide-ester hybrid, the carbamate group is more stable in vivo than a simple ester linkage. nih.gov It can act as a peptide bond surrogate and its presence can augment the biological efficacy of a molecule. nih.govresearchgate.net The nonbonded electrons on the nitrogen can delocalize into the carboxyl group, imposing a degree of conformational restriction that can be beneficial for target binding. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

Modifying the substituents on the core scaffold of this compound is a key strategy for modulating biological potency and selectivity. The most common points of variation are the second nitrogen of the piperazine ring and the ester group of the carbamate.

The piperazine ring, particularly its unsubstituted N-4 nitrogen, offers a prime location for introducing a wide variety of substituents to explore the SAR. mdpi.com The nature of the group attached to this nitrogen can dramatically influence the molecule's interaction with its biological target.

Studies on various classes of piperazine derivatives have shown that aryl substitutions on the piperazine nitrogen are a common and effective modification. mdpi.comnih.govaminer.orgx-mol.com For example, in one study on combretastatin-A4 piperazine conjugates, the potency against cancer cells followed the general trend: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on an attached benzene (B151609) ring has been shown to enhance anti-tumor activity in some series. nih.gov In another series of inhibitors of inflammatory caspases, varying the aryl substituent on the piperazine ring led to compounds with low nanomolar potency. nih.govaminer.org

The substitution is not limited to the nitrogen atoms. While less common, adding substituents to the carbon atoms of the piperazine ring itself is an emerging area for creating structural diversity and fine-tuning activity. mdpi.com

| Piperazine Ring Substitution Site | Type of Substituent | Observed Impact on Activity/Potency | Reference |

|---|---|---|---|

| N-4 Nitrogen | Aryl Groups (e.g., Phenyl) | Often leads to high potency. Can be more potent than alkyl or cinnamyl groups in certain scaffolds. | nih.gov |

| N-4 Nitrogen (on attached Aryl ring) | Electron-Withdrawing Groups (e.g., -Cl, -F) | Can enhance biological activity, such as antitumor effects. | nih.gov |

| N-4 Nitrogen (on attached Aryl ring) | Amino Group | Found to be advantageous for potency in certain combretastatin (B1194345) derivatives. | nih.gov |

| N-4 Nitrogen | Alkyl Groups (e.g., Methyl) | Can result in higher antiproliferative potency compared to morpholine (B109124) or pyrrolidine (B122466) substitutions in some contexts. | nih.gov |

| Carbon Atoms of the Ring | Various | Less common modification, but offers a route to new structural diversity and potentially improved selectivity. | mdpi.com |

The structure of the carbamate allows for substitutions on both the oxygen and nitrogen atoms, providing a powerful tool to modulate biological and pharmacokinetic properties. nih.gov In the case of this compound, the primary carbamate (NH2) and the ethyl ester are key features. The NH group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. nih.gov

Varying the ester group can have a significant impact. For instance, modifying the alcohol portion of the carbamate ester can alter the molecule's stability, solubility, and rate of hydrolysis, which is particularly relevant if the carbamate is designed as a prodrug linker. nih.govnih.gov In a prodrug strategy, the carbamate can be designed to undergo enzymatic or chemical cleavage in the body to release an active amine or alcohol. nih.gov The rate of this hydrolysis is a key factor determining the duration and intensity of the pharmacological effect. nih.gov

| Carbamate Feature | Role / Function | Significance in Drug Design | Reference |

|---|---|---|---|

| Core Carbamate Group (-NH-C(O)O-) | Peptide Bond Surrogate | Provides chemical and proteolytic stability, and can permeate cell membranes. | nih.govnih.gov |

| Hydrogen Bonding | Acts as H-bond donor (NH) and acceptor (C=O). | Crucial for specific interactions with biological targets like enzymes or receptors. | nih.gov |

| Structural Rigidity | Imposes conformational restriction. | Helps to lock the molecule into a bioactive conformation for optimal target binding. | nih.gov |

| Ester Group (e.g., -OEt) | Modulation of Properties | Varying the alcohol portion can alter stability, solubility, and pharmacokinetic properties. | nih.gov |

| Prodrug Linker | Can be designed for metabolic cleavage. | Allows for controlled release of an active drug, potentially enhancing bioavailability and duration of action. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR can be a powerful tool to rationalize SAR data and predict the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts. nih.gov

The development of a QSAR model typically begins with the generation of 3D structures of a series of compounds with known biological activities. mdpi.com These structures are then used to calculate a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties. These can include:

Topological (2D) descriptors: Based on the 2D representation of the molecule, such as molecular weight, connectivity indices, and atom counts.

Conformational (3D) descriptors: Derived from the 3D structure, such as molecular shape, surface area, and volume.

Quantum chemical descriptors: Calculated using methods like semi-empirical or ab initio quantum mechanics, providing information on electronic properties like partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). mdpi.com

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) are employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. mdpi.comnih.gov The resulting QSAR model can identify the key structural features that are either beneficial or detrimental to activity. For instance, a model might reveal that higher potency is correlated with a specific range of molecular volume or the presence of an electron-withdrawing group at a particular position. mdpi.com A robust and predictive QSAR model can then be used to virtually screen libraries of potential compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Computational and Theoretical Studies of Ethyl 2 Piperazin 1 Yl Ethylcarbamate and Its Analogues

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mdpi.com This method is crucial for understanding the binding mechanism and for structure-based drug design. For piperazine-based compounds, docking studies have elucidated key interactions that drive their biological activity.

Research on piperazine (B1678402) analogues has successfully used molecular docking to identify their binding modes with various therapeutic targets. For instance, novel piperazine-based compounds were evaluated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Docking studies revealed that these ligands fit into the protease's active site with negative dock energies, and their stability was attributed to strong hydrogen bonding interactions with the protein's key residues. nih.gov

In another study focusing on thiophene (B33073) piperazine-carbamate hybrids as agents for Alzheimer's disease, molecular docking substantiated that the most potent compounds effectively bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), explaining their dual inhibitory mechanism. researchgate.net Similarly, docking simulations of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified specific amino acids such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites, with the binding driven by hydrogen bonds and electrostatic forces. rsc.org

These simulations are not limited to protein targets. Phenylpiperazine derivatives of 1,2-benzothiazine have been docked to the DNA minor groove and the DNA-Topoisomerase II complex, suggesting a mechanism for their anticancer activity. mdpi.com The results consistently show that these compounds form stable complexes with their targets, characterized by favorable negative energy scoring functions. mdpi.com

Table 1: Examples of Molecular Docking Studies on Piperazine Analogues

| Piperazine Analogue | Target Protein | Key Interacting Residues/Site | Predicted Binding Interaction |

|---|---|---|---|

| Piperazine-isatin hybrid | SARS-CoV-2 Protease | Active Site | Strong hydrogen bonding nih.gov |

| Thiophene piperazine-carbamate | Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) & Peripheral Anionic Site (PAS) | Dual-site binding researchgate.net |

| N-Phenylpiperazine derivative | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds and electrostatic forces rsc.org |

| Phenylpiperazine-benzothiazine | DNA-Topo II Complex & DNA Minor Groove | Active Center / Minor Groove | Formation of stable complexes mdpi.com |

| Piperazine tethered bergenin (B1666849) hybrid | BcL2 Protein | Binding Pocket | Strong binding energy nih.govrsc.org |

| Benzhydrylpiperazine derivative | δ Opioid Receptor | Gln105, Asp128, Tyr129, Trp274, Tyr308 | Hydrogen bond and hydrophobic interactions nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. rsc.orgnih.gov MD simulations are powerful computational methods that analyze the physical movements of atoms and molecules, providing crucial information on the conformational changes and stability of the binding. nih.gov

In studies of piperazine-based ligands for the sigma 1 receptor (S1R), MD simulations were employed to validate the docking poses. rsc.orgnih.gov These simulations confirmed that the ligand remains stably bound within the active site and helped to elucidate the network of interactions with crucial residues, such as Glu172, which is vital for locking the ligand in place. nih.gov The stability of the complex during the simulation provides a plausible explanation for the high binding affinity measured in vitro. nih.gov

For dual-target histamine (B1213489) H3 and sigma-1 receptor antagonists, MD simulations were used to analyze the stability of piperazine and piperidine (B6355638) derivatives within the binding pocket. nih.gov By correlating the interaction frequency between the compounds and each amino acid of the target protein, researchers could better understand the structural elements responsible for their affinity and selectivity. nih.gov Furthermore, MD simulations have been instrumental in refining homology models of target proteins, such as the δ opioid receptor, before performing docking studies with agonists, ensuring the receptor's structure is optimized and realistic. nih.govresearchgate.net

In Silico Prediction of Pharmacological Profiles and Receptor Affinity

In silico methods are widely used to predict the pharmacological profiles and receptor affinities of new chemical entities, thereby guiding the selection of candidates for synthesis and biological testing. nih.gov For piperazine derivatives, these predictions are based on their structural features and physicochemical properties. The piperazine core itself is known to improve pharmacokinetic properties due to its two nitrogen atoms, which can increase water solubility and bioavailability. nih.govscilit.com

Computational studies have successfully predicted the binding affinities (expressed as Ki values) of various piperazine analogues at different receptors. For example, a series of piperidine/piperazine-based compounds showed nanomolar affinity for the sigma 1 receptor (S1R), with Ki values ranging from 3.2 to 434 nM. nih.gov Some of these compounds also exhibited selectivity for S1R over the S2R subtype. nih.gov Similarly, the affinity of piperazine derivatives for the histamine H3 receptor has been evaluated, with studies showing how modifications to the alkyl chain length can decrease or increase binding affinity. nih.gov

These predictive studies are essential for understanding structure-activity relationships (SAR). researchgate.net By computationally screening a virtual library of compounds, researchers can identify key structural motifs that confer high affinity and selectivity for a desired biological target, accelerating the development of new therapeutics. researchgate.net

Table 2: Predicted Receptor Affinities for Select Piperazine Analogues

| Compound Type | Target Receptor | Predicted Affinity (Ki) | Reference |

|---|---|---|---|

| Piperazine-based ligand (Compound 1) | Sigma 1 Receptor (S1R) | 3.2 nM | nih.gov |

| Piperazine-based ligand (Compound 3) | Sigma 1 Receptor (S1R) | 8.9 nM | nih.gov |

| Piperazine derivative (Compound 4) | Histamine H3 Receptor (hH3R) | 3.17 nM | nih.gov |

| Piperazine derivative (Compound 5) | Sigma 1 Receptor (σ1R) | 3.64 nM | nih.gov |

| Piperazine derivative (Compound 11) | Sigma 1 Receptor (σ1R) | 4.41 nM | nih.gov |

Three-Dimensional (3D) Homology Modeling for Target Protein Analysis

When the experimental 3D structure of a target protein has not been determined by methods like X-ray crystallography, homology modeling can be used to construct a reliable model. nih.gov This computational technique builds a 3D model of a target protein using the known experimental structure of a homologous protein (the template). nih.govnih.gov

This approach has been successfully applied in studies involving piperazine derivatives. For example, to understand the binding of benzhydrylpiperazine agonists to the δ opioid receptor, a homology model of the receptor was built using the crystal structure of the related μ opioid receptor as a template. nih.govresearchgate.net This model was then optimized using molecular dynamics simulations before being used for docking studies. nih.gov

Similarly, the 3D structure of the α1A-adrenoceptor was generated via homology modeling to investigate its interaction with N-phenylpiperazine derivatives. rsc.org The development of a human P-glycoprotein (hP-gp) model based on the mouse P-gp structure (which has an 87% sequence identity) allowed for detailed docking studies to understand how various substrates and inhibitors interact with this important transporter. mdpi.com The quality of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models. nih.govmdpi.com

Molecular Electrostatic Potential Analysis and Reactivity Prediction

Molecular electrostatic potential (MESP) is a valuable descriptor for predicting the chemical reactivity of a molecule. nih.govresearchgate.net It is calculated from the electron density and provides a visual map of the charge distribution around a molecule. rsc.org MESP maps are typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

This analysis can be applied to Ethyl 2-(piperazin-1-yl)ethylcarbamate and its analogues to predict their reactive sites. The electron-rich areas, such as those around the oxygen atoms of the carbamate (B1207046) group and the nitrogen atoms of the piperazine ring, would be represented by negative potential (red regions). These sites are likely to act as hydrogen bond acceptors or interact with electrophiles. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential (blue regions), indicating their role as hydrogen bond donors. nih.gov

MESP analysis, in conjunction with the analysis of frontier molecular orbitals (HOMO and LUMO), helps in understanding the molecule's reactivity and its ability to participate in non-covalent interactions, which are fundamental to ligand-receptor binding. nih.govsci-hub.se The HOMO-LUMO energy gap is another key parameter; a smaller gap suggests higher chemical reactivity. nih.govsci-hub.se

Computational Assessment of Drug Likeness

Drug likeness is a qualitative concept used in drug design to evaluate whether a compound has physicochemical properties consistent with those of known drugs. nih.gov These properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Computational tools are routinely used to assess the drug likeness of compounds like this compound. nih.gov One of the most common frameworks is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The piperazine scaffold is often considered a "privileged structure" in medicinal chemistry because it tends to impart favorable, drug-like properties, such as increased water solubility and good bioavailability. nih.govscilit.com

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule of Five | Compliance |

|---|---|---|---|

| Molecular Formula | C₇H₁₅N₃O₂ | - | - |

| Molecular Weight | 173.21 g/mol | ≤ 500 | Yes |

| LogP (XLogP3) | -1.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Data sourced from PubChem CID: 45099594 nih.gov

As shown in the table, this compound fully complies with Lipinski's Rule of Five, indicating it possesses favorable physicochemical properties for a potential oral drug candidate.

Future Directions in Research on Ethyl 2 Piperazin 1 Yl Ethylcarbamate and Its Derivatives

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally sustainable methods. Classical approaches often involve the alkylation of the piperazine ring or condensation reactions. wikipedia.orgresearchgate.net For instance, related compounds have been synthesized through multi-step processes starting from precursors like 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde, followed by cyclization. google.com Another documented strategy involves reacting piperazine monohydrochloride with reagents such as 2-(2-chloroethoxy)ethanol (B196239) in a suitable solvent. google.com

Future research into the synthesis of Ethyl 2-(piperazin-1-yl)ethylcarbamate and its derivatives should prioritize the development of novel pathways that offer higher yields and purity while minimizing complex purification steps. This could involve:

Green Chemistry Approaches: Utilizing greener solvents and reagents to reduce environmental impact.

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency and selectivity for modifications at the N-1 and N-4 positions of the piperazine ring.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.

Diversity-Oriented Synthesis: Designing synthetic routes that allow for the rapid generation of a wide array of derivatives from a common intermediate, facilitating the creation of compound libraries for screening. researchgate.net

Identification of Undiscovered Biological Targets and Mechanisms of Action

The piperazine scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects. researchgate.netresearchgate.net The parent compound, piperazine, is known for its anthelmintic properties, which are mediated through agonist effects on inhibitory GABA (γ-aminobutyric acid) receptors in parasites. wikipedia.orgpediatriconcall.com More specifically, piperazine carbamates have been identified as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov

However, the full biological activity profile of this compound is likely much broader. Derivatives of the wider piperazine class have shown activity at numerous other targets, as detailed in the table below.

| Target Class | Specific Examples | Therapeutic Area | Reference(s) |

| CNS Receptors | Serotonin (B10506) (5-HT), Dopamine (B1211576) (D2) Receptors | Psychiatry, Neurology | researchgate.netmdpi.comnih.gov |

| Other Receptors | Histamine (B1213489) (H3), Sigma (σ1) Receptors | Neurology, Pain | nih.gov |

| Enzymes | Kinases, Topoisomerase II | Oncology | researchgate.netmdpi.com |

| Pathological Proteins | Amyloid β, Tau Peptides | Neurodegenerative Disease | nih.gov |

| Inflammatory Mediators | Pro-inflammatory Cytokines | Inflammation | wisdomlib.org |

Future investigations should focus on screening this compound and its analogs against a diverse panel of biological targets to uncover novel mechanisms of action. This could reveal therapeutic potential in areas such as oncology, by targeting specific kinases or cell proliferation pathways researchgate.netmdpi.com, or in neurodegenerative diseases like Alzheimer's by modulating the aggregation of pathological proteins. nih.gov

Expansion of Structure-Activity Relationship Databases through High-Throughput Screening

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a compound's chemical structure relates to its biological activity. researchgate.net For piperazine derivatives, modifications at the N-1 and N-4 positions are known to be crucial determinants of potency and selectivity. benthamdirect.com

High-Throughput Screening (HTS) offers a powerful methodology to rapidly evaluate thousands of compounds, making it an ideal tool for building comprehensive SAR databases. nih.govvipergen.com The future research strategy should involve:

Library Generation: Synthesizing a diverse chemical library based on the this compound scaffold. This would involve systematic modifications, such as altering the length and functionality of the ethylcarbamate chain and introducing a wide variety of substituents at the available N-4 position of the piperazine ring.

HTS Campaigns: Screening this library against a broad range of validated and novel biological targets. HTS assays that monitor cellular responses, such as virus-induced cytopathic effects or cancer cell proliferation, can efficiently identify initial "hits". nih.govmdpi.com

Data Analysis and SAR Elucidation: Analyzing the screening data to identify patterns. This will reveal which structural motifs are essential for activity at specific targets and which modifications can be used to fine-tune properties like potency, selectivity, and metabolic stability. For example, screening a pyrrolidine (B122466) bis-piperazine library has been used to identify inhibitors of prohormone convertase 2. researchgate.net This systematic approach will generate a robust SAR database to guide the next phase of drug design.

Integration of Advanced Computational Approaches for Rational Design

In parallel with experimental screening, advanced computational methods can significantly accelerate the drug discovery process. Rational drug design leverages computational chemistry to predict how molecules will interact with their biological targets, allowing for the in silico design of more potent and selective compounds. researchgate.netresearchgate.net

Future research should fully integrate these approaches:

Molecular Docking: For known targets of piperazine carbamates, such as FAAH and MAGL nih.gov, and for newly identified targets from HTS campaigns, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives. This can elucidate key interactions, such as hydrogen bonds with specific amino acid residues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, helping to assess the stability of the predicted binding pose and understand the energetic contributions of different interactions. nih.gov

Pharmacophore Modeling: Based on the structures of active compounds identified through HTS, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features required for biological activity and can be used to screen virtual libraries for additional novel compounds.

In Silico ADME/T Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed derivatives, helping to prioritize compounds with more drug-like profiles for synthesis. benthamdirect.com

By using these computational tools, researchers can rationally design the next generation of derivatives with a higher probability of success, thereby reducing the time and cost associated with synthesizing and testing less promising compounds.

Development of Lead Compounds for Targeted Preclinical Investigations (excluding human trials)

The ultimate goal of the aforementioned research efforts is to identify and optimize lead compounds for further development. A lead compound is a derivative that demonstrates high potency, selectivity, and favorable drug-like properties for a specific biological target.

Once such lead compounds are identified from the derivatives of this compound, they must undergo rigorous preclinical evaluation to validate their therapeutic potential. This stage involves:

In Vitro Validation: Confirming the activity of the lead compounds in relevant cell-based assays. For example, a potential anticancer agent would be tested for its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. mdpi.commdpi.com A candidate for Alzheimer's disease would be evaluated for its ability to prevent Aβ-induced toxicity in neuronal cell cultures. nih.gov

In Vivo Efficacy Models: Assessing the therapeutic effect of the lead compounds in established animal models of disease. For instance, a novel antipsychotic candidate was evaluated in rat models of apomorphine-induced climbing and MK-801-induced hyperactivity to confirm its in vivo activity. nih.gov These studies are critical for demonstrating proof-of-concept in a living organism.

The successful completion of these preclinical investigations would provide the necessary evidence to advance the most promising compounds toward further development as potential new medicines.

Q & A

Q. What computational tools are effective for predicting metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.